3',4',5'-Trifluorobutyrophenone
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Overview
Description
3',4',5'-Trifluorobutyrophenone is a fluorinated aromatic ketone with the molecular formula C9H7F3O. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a butyrophenone structure, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of butyrophenone with fluorine-containing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nucleophilic Aromatic Substitution: Another approach is the nucleophilic aromatic substitution of a precursor compound with a trifluoromethyl group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the ketone group to an alcohol.
Substitution: Substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: 3',4',5'-Trifluorobutyrophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3',4',5'-Trifluorobutyrophenone is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated structure enhances the stability and bioactivity of the resulting compounds, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism by which 3',4',5'-Trifluorobutyrophenone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atoms can enhance binding affinity and selectivity, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
3',4'-Difluorobutyrophenone
3',5'-Difluorobutyrophenone
3,4,5-Trifluoropropiophenone
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUXESKIILMBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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